molecular formula C23H26N4O3 B14450064 Tetrahydroalstonate d'imidazole [French] CAS No. 77754-99-5

Tetrahydroalstonate d'imidazole [French]

Cat. No.: B14450064
CAS No.: 77754-99-5
M. Wt: 406.5 g/mol
InChI Key: XWLTVDWTKVLFAT-BEXXLDLDSA-N
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Description

Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd with 1H-imidazole (1:1) is a complex organic compound with significant interest in various scientific fields

Preparation Methods

The synthesis of Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) involves multiple steps. The synthetic route typically starts with the preparation of the oxayohimban core structure, followed by the introduction of the carboxylic acid group at the 16th position and the didehydro modification at the 16th and 17th positions. The final step involves the complexation with 1H-imidazole in a 1:1 molar ratio. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) can be compared with other similar compounds such as:

Properties

CAS No.

77754-99-5

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

1H-imidazole;(1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid

InChI

InChI=1S/C20H22N2O3.C3H4N2/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24;1-2-5-3-4-1/h2-5,10-11,14-15,18,21H,6-9H2,1H3,(H,23,24);1-3H,(H,4,5)/t11-,14-,15-,18-;/m0./s1

InChI Key

XWLTVDWTKVLFAT-BEXXLDLDSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC=CC=C45.C1=CN=CN1

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC=CC=C45.C1=CN=CN1

Origin of Product

United States

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